5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole
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Overview
Description
5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) group attached to an imidazole ring. This compound is often used in organic synthesis, particularly as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyl group selectively reacts with the nitrogen atom of the imidazole ring, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The scalability of the reaction is facilitated by the availability of tert-butyldimethylsilyl chloride and the robustness of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the TBDMS group provides some protection against harsh oxidizing agents.
Reduction: The imidazole ring can be reduced, but the TBDMS group remains stable under mild reducing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: TBAF in tetrahydrofuran (THF) is commonly used for deprotection.
Major Products Formed
The major products formed depend on the specific reaction conditions. For example, deprotection with TBAF yields 1-methyl-1H-imidazole, while oxidation or reduction reactions can lead to various oxidized or reduced derivatives of the imidazole ring .
Scientific Research Applications
5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps. The stability of the silyl ether is due to the steric hindrance provided by the tert-butyl group and the electronic effects of the dimethylsilyl moiety .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl (TMS) ethers: Less sterically hindered and more easily hydrolyzed compared to TBDMS ethers.
tert-Butyldiphenylsilyl (TBDPS) ethers: More sterically hindered and more stable than TBDMS ethers.
Triisopropylsilyl (TIPS) ethers: Similar steric hindrance to TBDMS but with different electronic properties.
Uniqueness
5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole is unique due to its balance of steric hindrance and stability, making it an ideal protecting group for hydroxyl functionalities in various synthetic applications. Its selective reactivity and stability under a wide range of conditions set it apart from other silyl ethers .
Properties
IUPAC Name |
tert-butyl-dimethyl-(3-methylimidazol-4-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2Si/c1-10(2,3)13(5,6)9-7-11-8-12(9)4/h7-8H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQZEALRJYGJRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CN=CN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391000 |
Source
|
Record name | 5-[tert-Butyl(dimethyl)silyl]-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152120-66-6 |
Source
|
Record name | 5-[tert-Butyl(dimethyl)silyl]-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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